

Structural Confirmation of Ethyl 3-chloropyridazine-4-carboxylate: A Comparative Guide

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Compound of Interest

Compound Name: *Ethyl 3-chloropyridazine-4-carboxylate*

Cat. No.: *B179850*

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This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the structural confirmation of **Ethyl 3-chloropyridazine-4-carboxylate**. It outlines a plausible synthetic pathway and details the expected outcomes from various spectroscopic techniques, offering a comparative framework for product analysis against alternative structures.

Spectroscopic Data for Structural Confirmation

The definitive identification of **Ethyl 3-chloropyridazine-4-carboxylate** relies on the cumulative evidence from several spectroscopic methods. Although a complete set of experimental data for this specific compound is not readily available in peer-reviewed literature, the following table summarizes the expected and analogous data based on established principles of spectroscopy and data from similar structures.

Technique	Expected Spectroscopic Data for Ethyl 3-chloropyridazine-4-carboxylate	Rationale and Comparison with Alternatives
¹ H NMR	δ (ppm): 9.1-9.3 (d, 1H, H-6), 7.8-8.0 (d, 1H, H-5), 4.4-4.6 (q, 2H, -OCH ₂ CH ₃), 1.4-1.6 (t, 3H, -OCH ₂ CH ₃)	The two doublets in the aromatic region are characteristic of adjacent protons on the pyridazine ring. An alternative isomer, such as Ethyl 6-chloropyridazine-4-carboxylate, would likely show a different coupling pattern and chemical shifts for the ring protons.
¹³ C NMR	δ (ppm): ~164 (C=O), ~155 (C-Cl), ~152 (C-4), ~130 (C-5), ~128 (C-6), ~62 (-OCH ₂), ~14 (-CH ₃)	The chemical shifts are predicted based on the electronic environment. The downfield shift of the carbon attached to chlorine (C-3) is a key indicator. Isomeric impurities would present a different set of signals in the aromatic region.
Mass Spec.	m/z: 186.02 (M ⁺), 188.02 (M+2 ⁺ , ~33% intensity) for C ₇ H ₇ ClN ₂ O ₂ . Key fragmentation peaks may include [M-C ₂ H ₅ O] ⁺ and [M-COOC ₂ H ₅] ⁺ .	The characteristic M/M+2 isotopic pattern for a single chlorine atom is a crucial piece of evidence. ^[1] The fragmentation pattern helps to confirm the presence of the ethyl ester group.
IR	ν (cm ⁻¹): ~1730 (strong, C=O stretch), ~1580 (C=N stretch), ~1100 (C-O stretch)	The strong carbonyl absorption confirms the ester functionality. The position of the C=N stretch is indicative of the pyridazine ring. The absence of a broad

O-H stretch would rule out the corresponding carboxylic acid impurity.

Experimental Protocols

A viable synthetic route to **Ethyl 3-chloropyridazine-4-carboxylate** can be conceptualized based on established pyridazine syntheses.

Proposed Synthesis of Ethyl 3-chloropyridazine-4-carboxylate

The proposed synthesis proceeds in two main stages: the formation of a pyridazinone ring followed by chlorination.

Step 1: Synthesis of Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

- **Reaction Setup:** A solution of diethyl 2-formylsuccinate in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
- **Reagent Addition:** Hydrazine hydrate is added dropwise to the stirred solution at ambient temperature.
- **Cyclization:** The reaction mixture is heated to reflux for a period of 4 to 6 hours to facilitate the cyclization and formation of the pyridazinone ring.
- **Work-up and Purification:** Upon cooling, the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent like ethanol to yield the desired Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate.

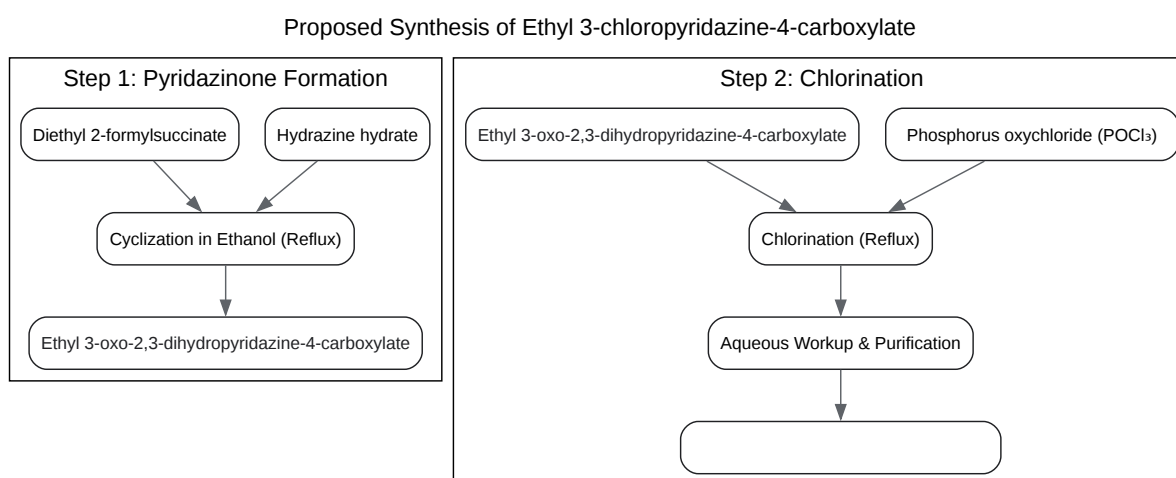
Step 2: Chlorination to Yield **Ethyl 3-chloropyridazine-4-carboxylate**

- **Reaction Setup:** The dried Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is carefully added to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl_3), in a flask cooled in an ice bath.

- **Chlorination Reaction:** The mixture is gradually warmed and then heated to reflux for 2 to 3 hours.
- **Quenching and Extraction:** After cooling, the reaction mixture is cautiously poured onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium bicarbonate solution). The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.
- **Isolation and Purification:** The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The final product, **Ethyl 3-chloropyridazine-4-carboxylate**, is purified from the crude residue using column chromatography on silica gel.

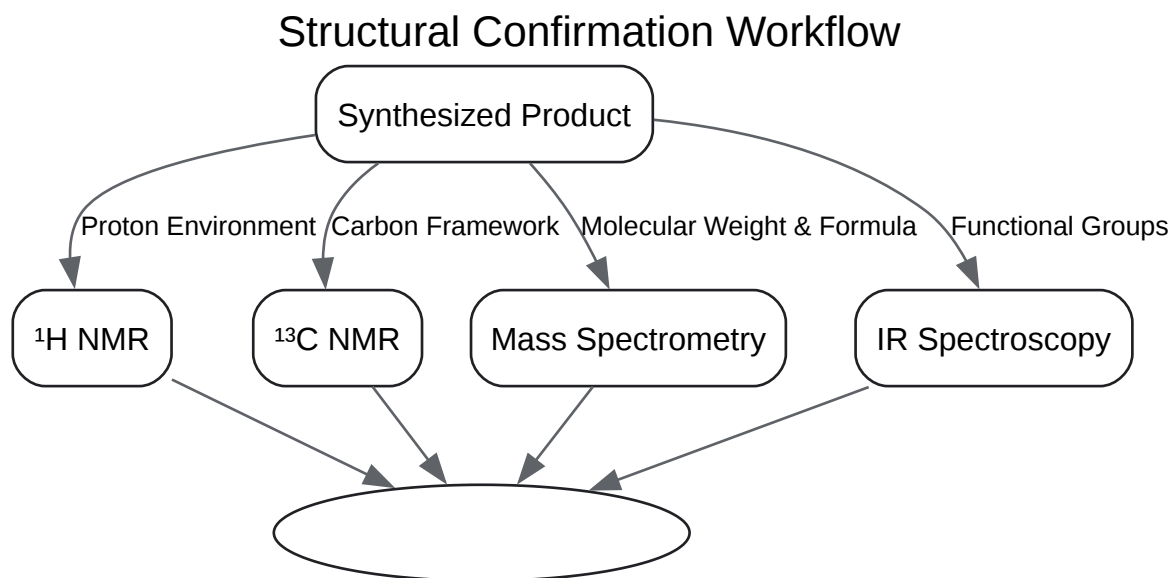
Visualizations

The following diagrams illustrate the proposed synthesis and the logical workflow for the structural confirmation of the final product.



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Caption: A two-step synthetic workflow for the preparation of the target compound.



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Caption: The logical flow of spectroscopic analysis for structural elucidation.

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References

- 1. PubChemLite - Ethyl 3-chloropyridazine-4-carboxylate (C₇H₇ClN₂O₂) [pubchemlite.lcsb.uni.lu]
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